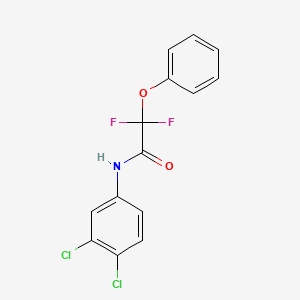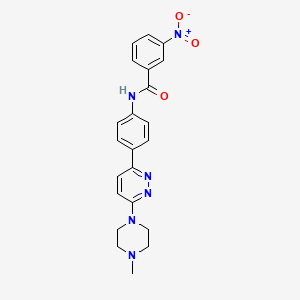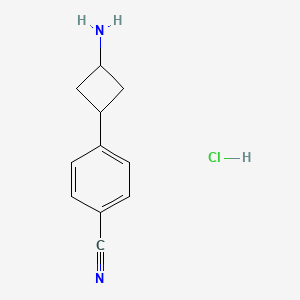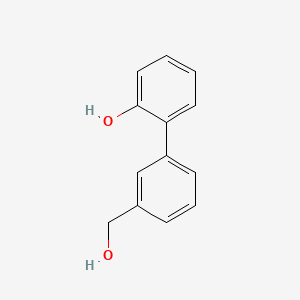
N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an amide derivative, which are commonly found in a wide range of applications, from polymers to pharmaceuticals . The presence of dichlorophenyl and phenoxy groups suggests that it might have interesting chemical properties and potential applications.
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and structure. For instance, amides can undergo hydrolysis, reduction, and reactions with organolithium reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For instance, amides generally have high boiling points due to their ability to form hydrogen bonds .科学的研究の応用
Environmental and Toxicological Studies
Pesticides and Health Risks
Research has highlighted the implications of exposure to certain pesticides, including those related to the chlorophenol and phenoxyacetic acid groups, on health. Studies have identified associations between such exposures and the risk of developing certain cancers, including soft-tissue sarcoma and non-Hodgkin lymphoma. The focus on understanding the environmental persistence and biological impact of these compounds underscores the importance of evaluating the safety and environmental fate of related chemical entities like N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide.
For instance, Hardell and colleagues (2008) have shown that historical use of phenoxy herbicides and the ensuing public health concerns led to significant research into their carcinogenic potential, particularly concerning non-Hodgkin lymphoma and soft-tissue sarcoma. These findings emphasize the need for caution and thorough evaluation in the use of related compounds (Hardell, 2008).
Exposure Assessment and Environmental Contamination
Biomonitoring and Exposure Analysis
Investigations into the exposure levels of environmental contaminants, including those structurally related to this compound, have been critical for assessing human and ecological health risks. These studies often involve the detection of compounds in biological and environmental samples, contributing to our understanding of their distribution, bioaccumulation, and potential toxic effects.
For example, research by Fujii et al. (2014) into the dietary exposure to phenolic and methoxylated organohalogen contaminants and their concentrations in breast milk and serum highlights the significance of monitoring environmental pollutants. Such studies are crucial for understanding the exposure pathways and health implications of various organohalogen compounds, including those with dichlorophenyl and phenoxyacetamide functionalities (Fujii et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F2NO2/c15-11-7-6-9(8-12(11)16)19-13(20)14(17,18)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVQMWAJEIZYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NC2=CC(=C(C=C2)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)
![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)


![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)


![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)
![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)